molecular formula C18H24N2O4 B2864333 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone CAS No. 2034292-45-8

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Cat. No. B2864333
M. Wt: 332.4
InChI Key: RRXAZDIQJBSHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of research involving related compounds centers around their synthesis and evaluation for antimicrobial properties. Kumar et al. (2007) discussed the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, evaluating their antimicrobial activities. These studies are crucial for understanding the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2007). Similarly, Patel and Patel (2011) described the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, showing promising antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Patel & Patel, 2011).

Drug Design and Development

In the realm of drug design and development, research has focused on synthesizing new compounds that exhibit significant biological activities. Alborz et al. (2018) achieved a highly diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. These compounds were evaluated for their antimicrobial activities against a wide range of bacterial strains and for their antimalarial properties, demonstrating the potential of these hybrids in medicinal chemistry (Alborz et al., 2018).

Chemical Synthesis Techniques

Research has also explored innovative synthesis techniques for related compounds. Danielmeier et al. (1996) discussed the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, providing a key building block for dichiral β-amino alcohols. This method offers a novel approach to synthesizing complex molecules with potential pharmaceutical applications (Danielmeier et al., 1996).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-22-15-4-6-19(7-5-15)14-10-20(11-14)18(21)9-13-2-3-16-17(8-13)24-12-23-16/h2-3,8,14-15H,4-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXAZDIQJBSHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

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